N-(3-amino-8-bicyclo[3.2.1]octanyl)spiro[3.3]heptane-2-carboxamide
Description
N-(3-amino-8-bicyclo[3.2.1]octanyl)spiro[3.3]heptane-2-carboxamide is a complex organic compound featuring a unique bicyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclic framework provides a rigid and stable structure, which can be advantageous in drug design and other applications.
Properties
IUPAC Name |
N-(3-amino-8-bicyclo[3.2.1]octanyl)spiro[3.3]heptane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c17-13-6-10-2-3-11(7-13)14(10)18-15(19)12-8-16(9-12)4-1-5-16/h10-14H,1-9,17H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIREBIIKWMTIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)C(=O)NC3C4CCC3CC(C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-8-bicyclo[3.2.1]octanyl)spiro[3.3]heptane-2-carboxamide typically involves multiple steps, starting from simpler precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of this compound . This can be achieved through various methods, including intramolecular Diels-Alder reactions and desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This often includes the use of continuous flow chemistry and other advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-amino-8-bicyclo[3.2.1]octanyl)spiro[3.3]heptane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(3-amino-8-bicyclo[3.2.1]octanyl)spiro[3.3]heptane-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which N-(3-amino-8-bicyclo[3.2.1]octanyl)spiro[3.3]heptane-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The rigid bicyclic structure can enhance binding affinity and selectivity, making it a valuable scaffold for drug design .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic and spirocyclic amines, such as 2-azabicyclo[3.2.1]octane and its derivatives . These compounds share structural similarities but may differ in their functional groups and overall reactivity.
Uniqueness
N-(3-amino-8-bicyclo[3.2.1]octanyl)spiro[3.3]heptane-2-carboxamide is unique due to its specific combination of a bicyclic amine and a spirocyclic carboxamide. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
